hexahydro-1H-pyrrolizin-1-amine
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Overview
Description
Hexahydro-1H-pyrrolizin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . This compound is characterized by a bicyclic structure consisting of a pyrrolizine ring system with an amine group attached. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-1H-pyrrolizin-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reduction of pyrrolizidine derivatives, followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the cyclization and reduction steps.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-pyrrolizin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can further modify the amine group, often using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles under basic or acidic conditions
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines or other reduced derivatives
Substitution: Substituted pyrrolizine derivatives
Scientific Research Applications
Hexahydro-1H-pyrrolizin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolizin-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure allows for interactions with enzymes and receptors, potentially modulating their activity. Specific pathways and targets depend on the context of its application, such as antimicrobial or antiviral effects .
Comparison with Similar Compounds
- Pyrrolizidine alkaloids
- Pyrrolopyrazine derivatives
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170442-12-3 |
Source
|
Record name | hexahydro-1H-pyrrolizin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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